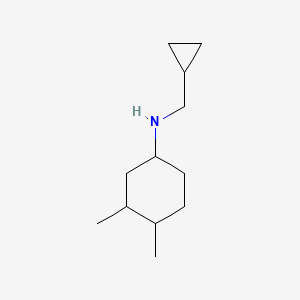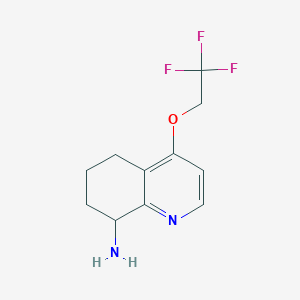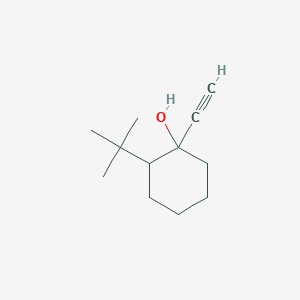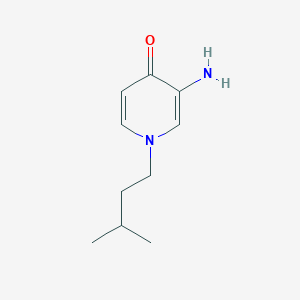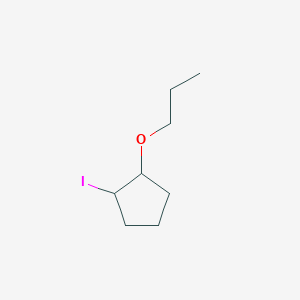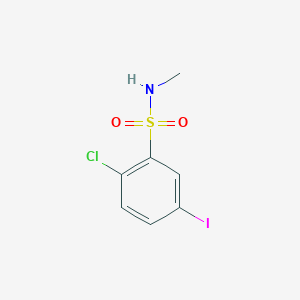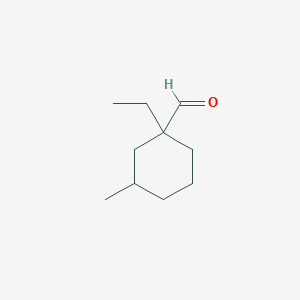
1-Ethyl-3-methylcyclohexane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, where an ethyl group, a methyl group, and a formyl group are attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
1-Ethyl-3-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by formylation. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide to introduce the ethyl and methyl groups. The formylation step can be achieved using reagents like formic acid or formaldehyde under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding cyclohexene derivative followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process.
化学反应分析
Types of Reactions
1-Ethyl-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: 1-Ethyl-3-methylcyclohexane-1-carboxylic acid
Reduction: 1-Ethyl-3-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the electrophile used
科学研究应用
1-Ethyl-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-Ethyl-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
1-Ethyl-3-methylcyclohexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Methylcyclohexane-1-carbaldehyde: Similar structure but lacks the ethyl group, resulting in different chemical and physical properties.
Cyclohexane-1-carbaldehyde: Simplest form with only the aldehyde group attached to the cyclohexane ring.
Uniqueness
1-Ethyl-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both ethyl and methyl groups along with the aldehyde group
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-ethyl-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-10(8-11)6-4-5-9(2)7-10/h8-9H,3-7H2,1-2H3 |
InChI 键 |
LCJDIFMSYPRHOU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCC(C1)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


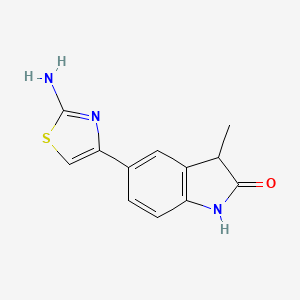
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)

amine](/img/structure/B15273331.png)
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
